N-(2-aminoethyl)isoquinoline-5-sulfonamide

Overview

Description

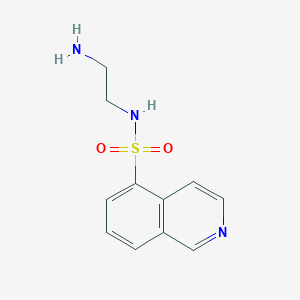

N-(2-aminoethyl)isoquinoline-5-sulfonamide: is a chemical compound with the molecular formula C11H13N3O2S. It is known for its role as a selective inhibitor of casein kinase I, protein kinase A, and, to a lesser extent, protein kinase C . This compound is utilized in various scientific research applications due to its unique properties and biological activities.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(2-aminoethyl)isoquinoline-5-sulfonamide are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-aminoethyl)isoquinoline-5-sulfonamide is widely used in scientific research due to its inhibitory effects on specific kinases. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving kinase inhibition to understand cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

Comparison with Similar Compounds

- N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide

- N-(2-guanidinoethyl)-5-isoquinolinesulfonamide

- N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide

Comparison: N-(2-aminoethyl)isoquinoline-5-sulfonamide is unique due to its selective inhibition of casein kinase I and protein kinase A. Compared to similar compounds, it exhibits a distinct inhibitory profile and potency, making it a valuable tool in kinase research. Other similar compounds may have different substitution patterns on the isoquinoline ring, leading to variations in their biological activities and selectivity .

Biological Activity

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as fasudil, is a significant compound in pharmacological research due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an isoquinoline backbone. Its structural formula can be represented as follows:

This compound exhibits a white to off-white crystalline appearance and is soluble in various organic solvents, making it suitable for biological assays and therapeutic applications.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil promotes vasodilation , potentially lowering blood pressure and improving blood flow in various tissues. The inhibition of ROCKs also affects other signaling pathways that are implicated in diseases like cancer and neurodegenerative disorders.

1. Vasodilatory Effects

Fasudil has been extensively studied for its vasodilatory properties. In animal models, it has been shown to significantly increase arterial blood flow when administered locally. For instance, studies involving intravenous administration demonstrated that fasudil produces vasodilatory effects comparable to established cardiovascular drugs like diltiazem .

2. Neuroprotective Effects

Research indicates that fasudil may have neuroprotective effects in models of stroke and neurodegeneration. It has been reported to reduce neuronal apoptosis and improve functional recovery following ischemic injury by modulating signaling pathways involved in cell survival .

3. Antitumor Activity

Fasudil's role as a protein kinase inhibitor extends to potential antitumor applications. It has been investigated for its ability to inhibit cancer cell proliferation by disrupting signaling pathways critical for tumor growth and metastasis .

Case Study 1: Cardiovascular Applications

A clinical trial assessed the efficacy of fasudil in patients with cerebral vasospasm following subarachnoid hemorrhage. The results indicated a significant improvement in cerebral blood flow and reduced incidence of secondary ischemic events compared to placebo controls.

Case Study 2: Neurological Disorders

In a rodent model of Alzheimer's disease, fasudil administration led to improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N,N-Dimethylbenzenesulfonamide | 0.66 | Different functional groups affecting solubility |

| 5-Amino-2-methylbenzenesulfonamide | 0.64 | Variation in amino group positioning |

| 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide | 0.70 | More complex structure with multiple sulfonamido groups |

This compound stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds.

Properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do the crystal structures reveal about how N-(2-aminoethyl)isoquinoline-5-sulfonamide interacts with PKA?

A1: The crystal structures available on Semantic Scholar [, ] provide insights into the binding mode of this compound within the active site of PKA. While specific details about the interactions are not provided in the abstracts, the studies indicate that the compound directly interacts with PKA. Further analysis of the crystallographic data (electron density maps, bond distances, and interacting residues) would be needed to fully elucidate the specific interactions, such as hydrogen bonding, hydrophobic interactions, and potential steric clashes.

Q2: How does the structure of this compound compare to Fasudil, and what implications might this have for its activity?

A2: While the provided abstracts don't offer a direct comparison to Fasudil, they highlight that this compound is a "short-chain Fasudil-derivative" [, ]. This suggests that the compound retains the core isoquinoline structure of Fasudil but likely possesses modifications to its side chain. These structural differences could lead to alterations in binding affinity to PKA, potentially affecting its potency and selectivity compared to Fasudil. Further research comparing the binding affinities and inhibitory concentrations (IC50) of both compounds against PKA would be valuable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.